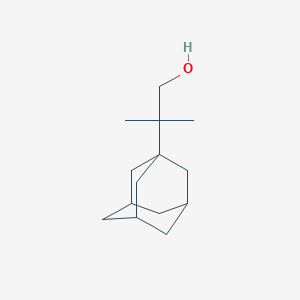![molecular formula C20H16O2 B241804 Benzyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B241804.png)
Benzyl [1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [1,1'-biphenyl]-4-carboxylate, also known as benzyl ester of 4-carboxy-biphenyl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have potential applications in various fields, including biochemistry, medicine, and materials science.
Wirkmechanismus
The mechanism of action of Benzyl [1,1'-biphenyl]-4-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, leading to its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
Benzyl [1,1'-biphenyl]-4-carboxylate has been found to have various biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and inhibit the growth of cancer cells. It has also been found to have potential as an anti-oxidant, with studies showing that it can scavenge free radicals and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzyl [1,1'-biphenyl]-4-carboxylate in lab experiments is its unique properties, which make it suitable for various applications. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Benzyl [1,1'-biphenyl]-4-carboxylate. One potential area of research is the development of new anti-cancer agents based on this compound. Another potential area of research is the synthesis of new fluorescent probes for the detection of biological molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory agent.
Synthesemethoden
Benzyl [1,1'-biphenyl]-4-carboxylate is synthesized through a specific method called the Suzuki-Miyaura cross-coupling reaction. This reaction involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst. The reaction results in the formation of a carbon-carbon bond between the aryl halide and the boronic acid, leading to the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
Benzyl [1,1'-biphenyl]-4-carboxylate has been found to have potential applications in various scientific research fields. In biochemistry, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for use in gas storage and separation. It has also been used in the synthesis of fluorescent probes for the detection of biological molecules.
In medicine, Benzyl [1,1'-biphenyl]-4-carboxylate has been found to have potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and preventing cell proliferation. It has also been found to have potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
Eigenschaften
Produktname |
Benzyl [1,1'-biphenyl]-4-carboxylate |
|---|---|
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
benzyl 4-phenylbenzoate |
InChI |
InChI=1S/C20H16O2/c21-20(22-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 |
InChI-Schlüssel |
FLYIMCRIZNIKLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



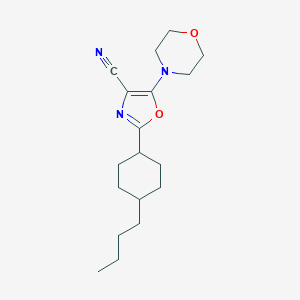
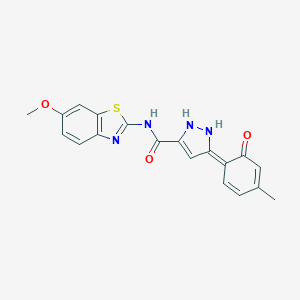
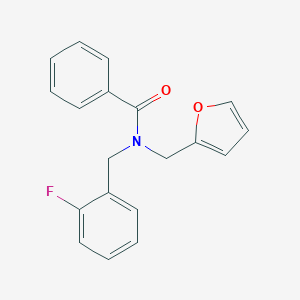
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)
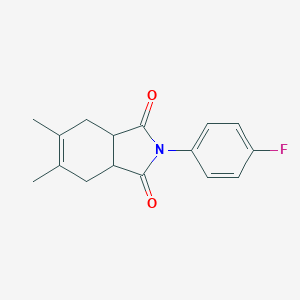
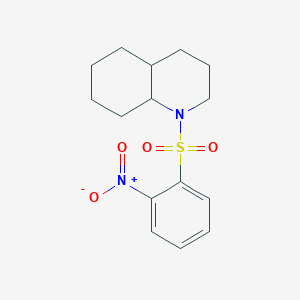
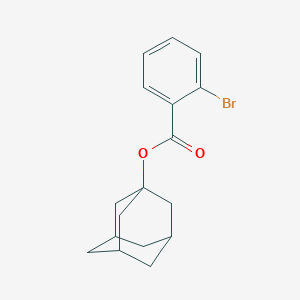
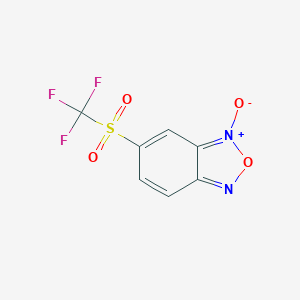
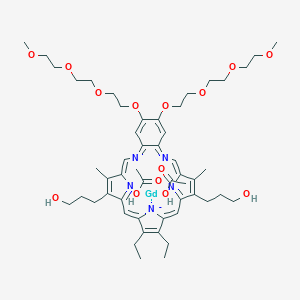
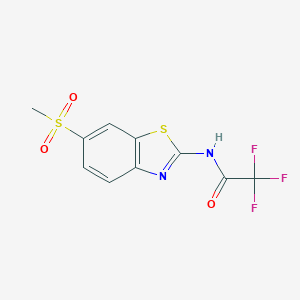
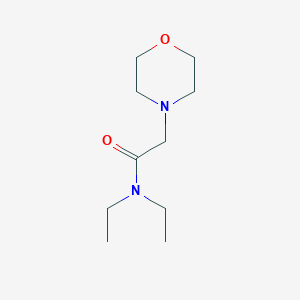
![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)
